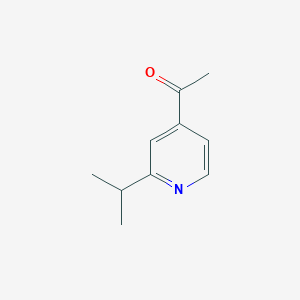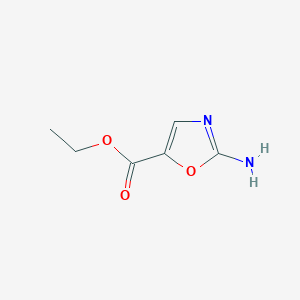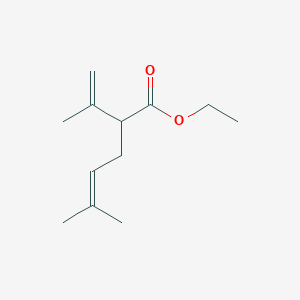
1-(2-Isopropylpyridin-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Isopropylpyridin-4-yl)ethanone, also known as IPPE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a ketone derivative of pyridine and has a molecular formula of C12H15NO. It is a white crystalline solid that is soluble in organic solvents such as ethanol and acetone.
Mechanism of Action
The mechanism of action of 1-(2-Isopropylpyridin-4-yl)ethanone is not fully understood, but it is believed to act by inhibiting the production of pro-inflammatory cytokines and reducing the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including reducing inflammation, reducing pain, and reducing fever. It has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(2-Isopropylpyridin-4-yl)ethanone in lab experiments is its high yield of synthesis, which makes it a cost-effective compound for research purposes. However, one of the limitations of using this compound is its low solubility in water, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-(2-Isopropylpyridin-4-yl)ethanone, including the development of new drugs based on its anti-inflammatory and analgesic properties, the study of its potential applications in material science, and the investigation of its mechanism of action at the molecular level. Additionally, further research is needed to determine the full range of biochemical and physiological effects of this compound and to explore its potential as a therapeutic agent for various diseases and conditions.
Synthesis Methods
The synthesis of 1-(2-Isopropylpyridin-4-yl)ethanone can be achieved through various methods, including the reaction of 2-acetylpyridine with isopropyl magnesium bromide, the reaction of 2-acetylpyridine with isopropylamine, and the reaction of 2-acetylpyridine with isopropyl alcohol. The most commonly used method is the reaction of 2-acetylpyridine with isopropyl magnesium bromide, which yields this compound in high yields.
Scientific Research Applications
1-(2-Isopropylpyridin-4-yl)ethanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and organic chemistry. In medicinal chemistry, this compound has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation.
properties
CAS RN |
123005-19-6 |
|---|---|
Molecular Formula |
C10H13NO |
Molecular Weight |
163.22 g/mol |
IUPAC Name |
1-(2-propan-2-ylpyridin-4-yl)ethanone |
InChI |
InChI=1S/C10H13NO/c1-7(2)10-6-9(8(3)12)4-5-11-10/h4-7H,1-3H3 |
InChI Key |
JSAWKZCSEUZTSI-UHFFFAOYSA-N |
SMILES |
CC(C)C1=NC=CC(=C1)C(=O)C |
Canonical SMILES |
CC(C)C1=NC=CC(=C1)C(=O)C |
synonyms |
Ethanone, 1-[2-(1-methylethyl)-4-pyridinyl]- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![7-Methyl-5H-pyrrolo[1,2-D]tetrazole](/img/structure/B53178.png)




![3-[[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino](4-methoxyphenyl)methyl]-4-methoxybenzenepropanoic acid](/img/structure/B53193.png)



![7-Bromo-2,3-dihydropyrano[2,3-b]quinoline](/img/structure/B53204.png)